molecular formula C10H7Cl2NO2 B13913652 2,4-Dichloro-6-methoxyquinolin-7-ol

2,4-Dichloro-6-methoxyquinolin-7-ol

Cat. No.: B13913652
M. Wt: 244.07 g/mol
InChI Key: IKTKECLFSZEHHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dichloro-6-methoxyquinolin-7-ol typically involves the reaction of 2,4-dichloroquinoline with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,4-Dichloro-6-methoxyquinolin-7-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dichloro-6-methoxyquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methoxyquinolin-7-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-6-methoxyquinolin-7-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2,4-dichloro-6-methoxyquinolin-7-ol

InChI

InChI=1S/C10H7Cl2NO2/c1-15-9-2-5-6(11)3-10(12)13-7(5)4-8(9)14/h2-4,14H,1H3

InChI Key

IKTKECLFSZEHHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)O

Origin of Product

United States

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